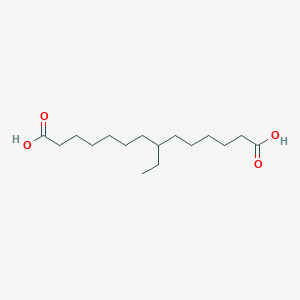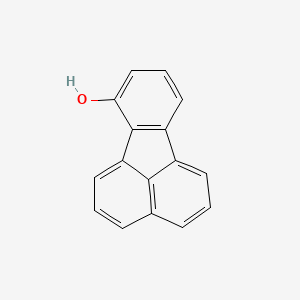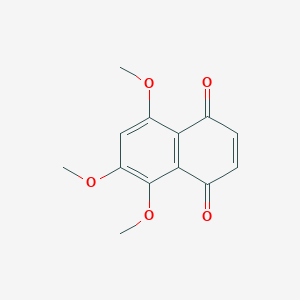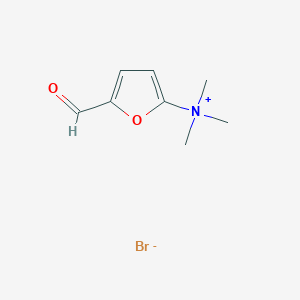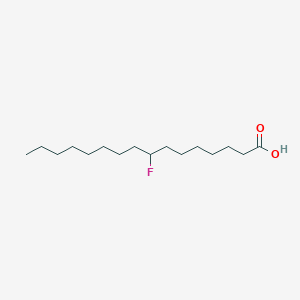
8-Fluorohexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluorohexadecanoic acid is a fluorinated fatty acid with the molecular formula C16H31FO2. This compound is characterized by the presence of a fluorine atom at the 8th position of the hexadecanoic acid chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluorohexadecanoic acid typically involves the introduction of a fluorine atom into the fatty acid chain. One common method is the fluorination of hexadecanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of fluorinating agents and reaction conditions can be optimized to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Fluorohexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (R-SH).
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Fluorinated alcohols or aldehydes.
Substitution: Various substituted fluorinated fatty acids.
Wissenschaftliche Forschungsanwendungen
8-Fluorohexadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe to study the effects of fluorinated fatty acids on biological membranes and enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique properties.
Industry: It is used in the production of specialized surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 8-fluorohexadecanoic acid involves its interaction with biological membranes and enzymes. The presence of the fluorine atom alters the compound’s lipophilicity and membrane permeability, which can affect cellular processes. Additionally, the fluorine atom can influence the compound’s binding affinity to specific enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Hexadecanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
Perfluorooctanoic acid: Contains multiple fluorine atoms, leading to higher stability and different applications.
8-Chlorohexadecanoic acid: Contains a chlorine atom instead of fluorine, resulting in different reactivity and applications.
Uniqueness: 8-Fluorohexadecanoic acid is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties such as increased stability and altered reactivity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
86569-21-3 |
|---|---|
Molekularformel |
C16H31FO2 |
Molekulargewicht |
274.41 g/mol |
IUPAC-Name |
8-fluorohexadecanoic acid |
InChI |
InChI=1S/C16H31FO2/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h15H,2-14H2,1H3,(H,18,19) |
InChI-Schlüssel |
OBHQHJZVMILFAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCCC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


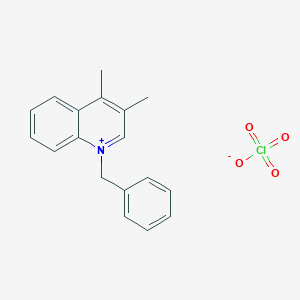

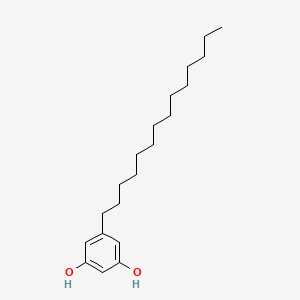
![2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide](/img/structure/B14416164.png)
![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)

![Ethyl {[(benzyloxy)carbonyl]imino}acetate](/img/structure/B14416171.png)
![2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide](/img/structure/B14416176.png)
